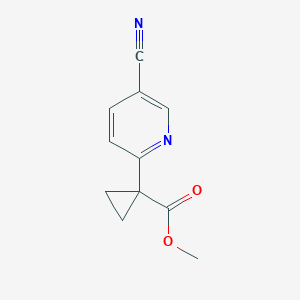

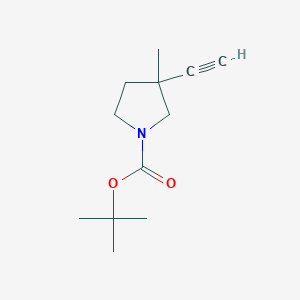

Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

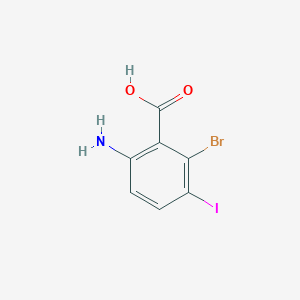

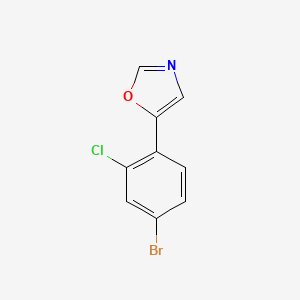

“Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate” is a synthetic organic molecule with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 g/mol . This compound consists of a cyclopropane ring, a pyridine ring, and an ester functional group .

Molecular Structure Analysis

The molecular structure of this compound includes 15 heavy atoms, 6 of which are aromatic . It has 3 rotatable bonds, 4 H-bond acceptors, and no H-bond donors . The InChI Key for this compound is UDFARPBZMMSYLG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.01 cm/s . The compound is very soluble, with a solubility of 4.45 mg/ml or 0.022 mol/l .Wissenschaftliche Forschungsanwendungen

Inhibition of Mycolic Acid Biosynthesis

Research has shown that certain cyclopropane fatty acids, like those related to Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate, can act as inhibitors of mycolic acid biosynthesis. This is significant for medical research as mycolic acids are crucial components in certain bacterial cell walls, such as those of mycobacteria (Hartmann et al., 1994).

Asymmetric Catalytic Cyclopropenation

Cyclopropanes and cyclopropenes play a pivotal role in organic synthesis. This compound is related to compounds used in asymmetric catalytic cyclopropenation processes, which are essential for creating various pharmaceuticals and agrochemicals (Imogaı̈ et al., 1998).

Cyclopropane Ring-Opening Reactions

The compound is closely related to molecules used in cyclopropane ring-opening reactions. These reactions are important in synthetic organic chemistry for the creation of various biologically active compounds (Patil et al., 2011).

Polymerization of Cyclic Monomers

This compound is akin to compounds involved in the polymerization of cyclic monomers. This is critical in the field of materials science for developing new polymers with unique properties (Moszner et al., 2003).

Oxidative Scission in Organic Chemistry

Compounds related to this compound are used in oxidative scission reactions. These reactions are valuable in organic synthesis, particularly in the modification and breakdown of complex molecules (Graziano et al., 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10(14)11(4-5-11)9-3-2-8(6-12)7-13-9/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFARPBZMMSYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)

![t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)

![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)

![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)